molecular formula C21H16N2O4S B2538258 4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid CAS No. 457918-50-2

4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid

Cat. No. B2538258
CAS RN: 457918-50-2
M. Wt: 392.43
InChI Key: BJBRGZWSPUDADO-UHFFFAOYSA-N
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Description

The compound "4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid" is a derivative of thieno[2,3-d]pyrimidine, which is a scaffold known to possess a wide range of biological activities. Thieno[2,3-d]pyrimidines have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes that are critical for DNA synthesis and repair, making them targets for anticancer drugs . The methoxyphenyl group suggests potential for enhanced interactions with biological targets, possibly through increased lipophilicity or specific binding interactions.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. For example, the synthesis of a potent dual inhibitor with a similar scaffold involved the conversion of an intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to a 5-bromo-substituted compound, followed by an Ullmann reaction to introduce various substituents . The classical analogue was synthesized by coupling a benzoic acid derivative with diethyl L-glutamate and subsequent saponification . This approach could potentially be adapted for the synthesis of the compound , with modifications to introduce the specific 4-methoxyphenyl and benzoic acid substituents.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. The substituents on this core structure can significantly influence the molecular conformation and, consequently, the biological activity. For instance, the presence of a methoxy group on the phenyl ring can affect the electron distribution and the overall molecular geometry, which may be confirmed by spectroscopic techniques and density functional theory (DFT) calculations .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and coupling reactions, to introduce different functional groups. These reactions are crucial for the diversification of the core structure and for optimizing biological activity. For example, the introduction of a methoxy group can be achieved through reactions with methylation agents, while the introduction of a benzoic acid moiety may involve coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the core structure. The presence of a methoxy group can increase lipophilicity, potentially enhancing cell membrane permeability. The benzoic acid moiety may confer acidic properties and influence the compound's solubility profile. Spectroscopic techniques, such as NMR, UV-VIS, and IR, can be used to characterize these compounds and provide insights into their physical and chemical behavior .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. These compounds, related to the thieno[2,3-d]pyrimidin derivatives, were tested for their COX-1/COX-2 inhibitory activities, showing high selectivity indices and comparable inhibition of edema to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).

Antiviral Activity

Diaminopyrimidine derivatives, another related class, have been explored for their antiviral activities. Hocková et al. (2003) reported on the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating marked inhibitory effects on retrovirus replication, which suggests potential applications in antiviral therapies (Hocková et al., 2003).

Anticancer Properties

The compound and its derivatives have shown promise in cancer research as well. Loidreau et al. (2020) focused on synthesizing bioisosteric analogues of MPC-6827, including thieno[3,2-d]pyrimidin-4-amines, for their antiproliferative activity against human colorectal cancer cell lines. Their findings indicated that specific derivatives exhibited inhibitory effects comparable to the anticancer agent MPC-6827, highlighting the potential of thieno[2,3-d]pyrimidin derivatives in cancer treatment (Loidreau et al., 2020).

Enzyme Inhibition

Gangjee et al. (2008) investigated thieno[2,3-d]pyrimidine antifolates targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis. Their research identified potent dual inhibitors, suggesting the therapeutic potential of these compounds in diseases where TS and DHFR are valid targets, such as cancer and infectious diseases (Gangjee et al., 2008).

Mechanism of Action

properties

IUPAC Name

4-[[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-27-16-8-6-14(7-9-16)17-11-28-19-18(17)20(24)23(12-22-19)10-13-2-4-15(5-3-13)21(25)26/h2-9,11-12H,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBRGZWSPUDADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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